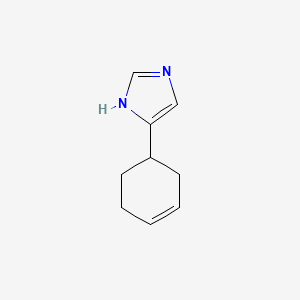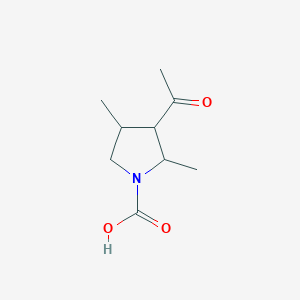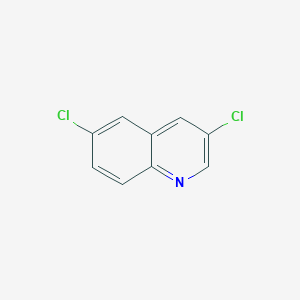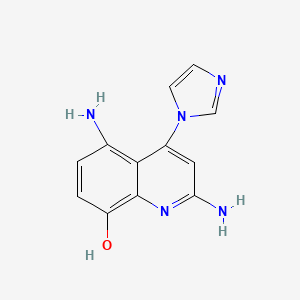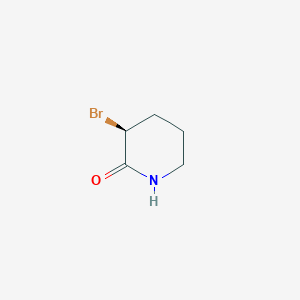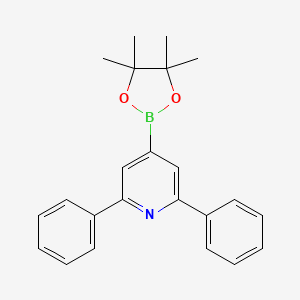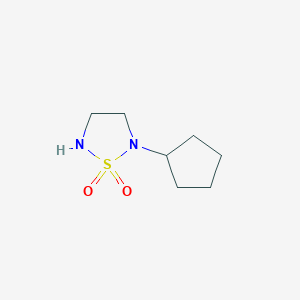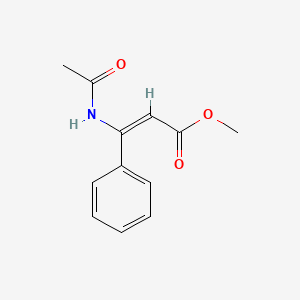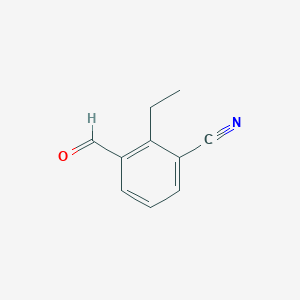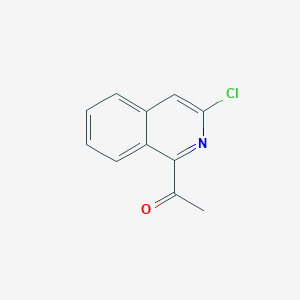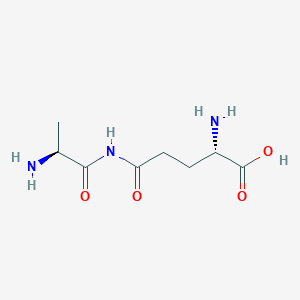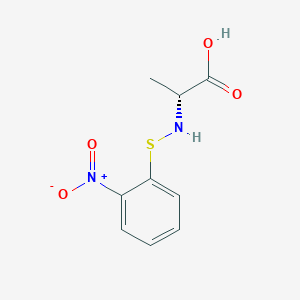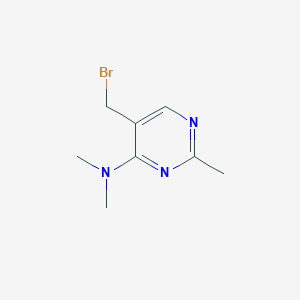
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure substituted with a bromomethyl group at the 5-position and trimethyl groups at the N,N, and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method is the reaction of N,N,2-trimethylpyrimidin-4-amine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive bromomethyl group
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the trimethyl groups and has different reactivity and applications.
5-(Chloromethyl)-N,N,2-trimethylpyrimidin-4-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
N,N,2-Trimethylpyrimidin-4-amine: Lacks the bromomethyl group, resulting in different chemical properties and applications.
Uniqueness
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and trimethyl groups, which confer distinct reactivity and potential applications. The bromomethyl group provides a site for further functionalization, while the trimethyl groups enhance the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
5-(bromomethyl)-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12BrN3/c1-6-10-5-7(4-9)8(11-6)12(2)3/h5H,4H2,1-3H3 |
InChI Key |
LAWUEYWXFNBEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
